molecular formula C25H25N3O B2991651 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 305347-27-7

2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2991651
CAS No.: 305347-27-7
M. Wt: 383.495
InChI Key: OOJQTFJIQJUAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C25H25N3O and its molecular weight is 383.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula for this compound is C25H25N3O, with a molecular weight of approximately 383.495 g/mol. The compound features a benzimidazole scaffold, which is crucial for its biological activity.

Biological Activity Overview

Benzimidazole derivatives have garnered significant attention due to their broad-spectrum pharmacological properties, including:

  • Antimicrobial Activity : Many benzimidazole derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Activity : Certain compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions.

Antimicrobial Activity

Research has shown that benzimidazole derivatives can effectively combat various bacterial strains. For instance, a study assessed the antibacterial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds demonstrated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
2gStaphylococcus aureus8
2gE. coli4
2gMethicillin-resistant S. aureus4

This data suggests that modifications in the benzimidazole structure can enhance antibacterial efficacy .

Anticancer Activity

The antiproliferative effects of benzimidazole derivatives have been extensively studied. For example, one study reported that certain derivatives exhibited significant inhibition of the MDA-MB-231 breast cancer cell line with IC50 values indicating potent activity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
Other CompoundsVariousRange: 62.30–100

These findings highlight the potential of these compounds as anticancer agents due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

The biological activities of benzimidazole derivatives are often attributed to their ability to interact with specific molecular targets within cells:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Benzimidazole derivatives may inhibit enzymes such as topoisomerases, which are crucial for DNA replication.
  • Receptor Modulation : Certain compounds act on various receptors involved in inflammation and cancer progression, modulating signaling pathways that lead to therapeutic effects .

Case Studies

Recent literature has documented various case studies demonstrating the efficacy of benzimidazole derivatives in clinical settings:

  • A study published in Pharmacological Reviews highlighted the use of benzimidazole derivatives in treating infections caused by resistant bacterial strains, emphasizing their role as potential alternatives to conventional antibiotics .
  • Another investigation into the anticancer properties of these compounds showed promising results in preclinical trials, indicating their potential for further development into therapeutic agents against specific types of cancer .

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-19(2)28(21-13-7-4-8-14-21)25(29)18-27-23-16-10-9-15-22(23)26-24(27)17-20-11-5-3-6-12-20/h3-16,19H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJQTFJIQJUAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.